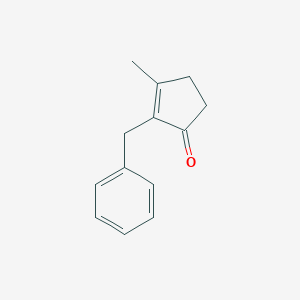

2-Benzyl-3-methylcyclopent-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13380-80-8 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-benzyl-3-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C13H14O/c1-10-7-8-13(14)12(10)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |

InChI Key |

CCXVNJKURYRXRY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)CC1)CC2=CC=CC=C2 |

Canonical SMILES |

CC1=C(C(=O)CC1)CC2=CC=CC=C2 |

Other CAS No. |

13380-80-8 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Benzyl 3 Methylcyclopent 2 En 1 One and Analogous Structures

Conventional and Innovative Synthesis Approaches to the Cyclopentenone Core

The formation of the cyclopentenone ring is a foundational aspect of synthesizing 2-Benzyl-3-methylcyclopent-2-en-1-one. Various methods have been developed to construct this five-membered ring system efficiently.

Preparation via Intramolecular Aldol (B89426) Condensation Reactions

A primary and well-established method for the synthesis of the 3-methylcyclopent-2-en-1-one core is the intramolecular aldol condensation of 1,4-dicarbonyl compounds. Specifically, 2,5-hexanedione (B30556) serves as a readily available precursor. researchgate.netbohrium.comrsc.org Under basic or acidic conditions, one of the α-carbons of the dione (B5365651) is deprotonated to form an enolate, which then attacks the other carbonyl group intramolecularly. The subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, 3-methylcyclopent-2-en-1-one. researchgate.netisca.me

The reaction can be catalyzed by various bases, such as aqueous potassium hydroxide, or solid acid catalysts like γ-Al2O3/AlOOH nanocomposites. bohrium.com The use of solid catalysts can offer advantages in terms of product purity and ease of separation. bohrium.com

| Catalyst | Conditions | Yield of 3-Methylcyclopent-2-en-1-one | Reference |

|---|---|---|---|

| Aqueous KOH (2.1% w/v) | Reflux | 50±4% | researchgate.net |

| Aqueous KOH (<0.1%) | 200°C, Autoclave or Microwave | 80±5% | researchgate.net |

| γ-Al2O3/AlOOH nanocomposite | Hydrothermal treatment | 77.2% | bohrium.com |

Dehydrohalogenation Routes to Cyclopentenones

Dehydrohalogenation of α-halocyclopentanones is another viable route to the cyclopentenone core. This elimination reaction typically involves the treatment of a halogenated cyclopentanone (B42830) with a base to remove a hydrogen halide and introduce a double bond. For instance, the dehydrohalogenation of 2-chloro-1-methyl-cyclopentan-3-one can yield 3-methylcyclopent-2-en-1-one. This method is contingent on the availability of the corresponding halogenated precursor.

Condensation and Cyclization Strategies for Enone Formation

Beyond the intramolecular aldol condensation, other strategies involving condensation and cyclization are employed for enone formation. Nickel-catalyzed carbonylation of cyclopropanols with benzyl (B1604629) bromides provides a pathway to multisubstituted cyclopentenones. organic-chemistry.orgnih.govorganic-chemistry.org This reaction proceeds through a cascade carbonylation of the benzyl bromide, followed by the generation of a nickel homoenolate from the cyclopropanol. This intermediate leads to a 1,4-diketone, which then undergoes an intramolecular aldol condensation to form the cyclopentenone ring. organic-chemistry.orgnih.gov This method is particularly relevant as it can directly incorporate the benzyl group.

| Cyclopropanol Substrate | Benzyl Bromide Substrate | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 1-Phenylcyclopropan-1-ol | Benzyl bromide | NiCl2·DME, dtbpy, K2CO3 | 89% | organic-chemistry.org |

| 1-Methylcyclopropan-1-ol | 4-Methoxybenzyl bromide | NiCl2·DME, dtbpy, K2CO3 | 75% | organic-chemistry.org |

Regioselective and Stereoselective Introduction of the Benzyl Moiety

Once the 3-methylcyclopent-2-en-1-one core is obtained, or by using a method that builds the ring with the substituents in place, the benzyl group must be introduced at the C-2 position.

Alkylation of Cyclopentenone Precursors and Dithiane Derivatives

The direct alkylation of the enolate of 3-methylcyclopent-2-en-1-one with a benzyl halide is a straightforward approach. The regioselectivity of this reaction is crucial, as alkylation can occur at either the α-carbon (C-2) or the γ-carbon of the extended enolate. The formation of the desired 2-substituted product is often favored under specific conditions, such as the use of lithium enolates.

An alternative strategy involves the use of 1,3-dithianes as masked carbonyl groups. A dithiane derivative of a suitable precursor can be deprotonated at the carbon between the two sulfur atoms and then alkylated with benzyl bromide. Subsequent deprotection of the dithiane would reveal the carbonyl group, leading to the desired substituted cyclopentanone, which could then be converted to the enone.

Gold-Catalyzed Formal Cycloaddition Approaches for Benzyl-Substituted Cyclopentenes

Modern catalytic methods offer elegant solutions for the synthesis of substituted cyclopentenones. Gold-catalyzed reactions, in particular, have emerged as powerful tools. For instance, gold(I)-catalyzed cycloisomerization of enynyl esters can lead to the formation of cyclopentenones. nih.govresearchgate.net By choosing a substrate that already contains the benzyl group in a suitable position, this methodology can be applied to construct the this compound skeleton. The reaction is proposed to proceed through a Nazarov-type cyclization of a gold-activated intermediate. nih.gov The scope of these reactions is broad, allowing for a variety of substituents on the starting enyne. scispace.com

| Substituent at Acetylenic Position | Substituent at Olefinic Position | Catalyst | Yield | Reference |

|---|---|---|---|---|

| H | Methyl, Methyl | Ph3PAuOTf | 85% | scispace.com |

| Phenyl | Methyl, Methyl | Ph3PAuOTf | 82% | scispace.com |

| n-Butyl | Methyl, Methyl | Ph3PAuOTf | 78% | scispace.com |

Optimization of Reaction Conditions and Yields in Synthetic Protocols

The efficient synthesis of this compound and its analogs relies heavily on the careful optimization of reaction conditions. Key parameters that are frequently adjusted to maximize product yields and minimize side reactions include the choice of catalyst, solvent, temperature, reaction time, and the nature of ligands or additives. Research into various synthetic routes, such as metal-catalyzed cycloadditions and aldol condensations, provides insight into how these variables can be manipulated for optimal outcomes.

One effective strategy for constructing polysubstituted cyclopentenones is the nickel-catalyzed [3+2] cycloaddition. The optimization of this type of reaction often involves screening different ligands, as the ligand's steric and electronic properties can significantly influence the catalytic activity and selectivity. For instance, in a nickel-catalyzed three-component cycloaddition of enoates, alkynes, and aldehydes, various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands were evaluated to improve the yield and diastereoselectivity of the resulting cyclopentenone products. nih.gov The choice of solvent and reductant are also critical. In the development of a Ni(0)-catalyzed [3+2] cycloaddition of α,β-unsaturated phenyl esters with alkynes, isopropanol (B130326) was identified as a suitable solvent to produce cyclopentenone derivatives. acs.org

The following interactive table summarizes the optimization of a nickel-catalyzed alkylative cycloaddition, demonstrating the impact of different ligands on the reaction yield.

Table 1: Effect of Ligand on a Nickel-Catalyzed Alkylative Cycloaddition. Data adapted from reference nih.gov.

Another fundamental method for forming cyclopentenone rings is the intramolecular aldol condensation. The efficiency of this reaction is highly dependent on the catalyst, temperature, and reaction time. For example, in the self-condensation of cyclopentanone, a reaction analogous to the cyclization step for many substituted cyclopentenones, various solid acid-base catalysts have been explored. The optimization of conditions for a solvent-free aldol condensation using a natural clay-based catalyst showed that conversion rates and product selectivity could be significantly enhanced by tuning these parameters. researchgate.net

The interactive table below illustrates the effect of reaction conditions on the aldol condensation of cyclopentanone, which serves as a model for the synthesis of related cyclic enones.

Table 2: Optimization of Reaction Conditions for Solvent-Free Aldol Condensation of Cyclopentanone. Data adapted from reference researchgate.net.

These examples underscore the importance of systematic optimization in developing robust and high-yielding synthetic protocols for complex molecules like this compound.

Investigation of Reaction Mechanisms and Intermediates in Cyclopentenone Synthesis

Understanding the reaction mechanisms and identifying key intermediates are crucial for controlling and improving the synthesis of cyclopentenones. Major synthetic routes, including the Nazarov cyclization, Pauson-Khand reaction, and aldol condensation, proceed through distinct and well-studied pathways.

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones. The reaction is initiated by a Lewis or protic acid, which promotes a 4π-conrotatory electrocyclic ring closure. nih.gov The key intermediate in this process is a pentadienyl cation, which undergoes electrocyclization to form an oxyallyl cation. nih.gov Subsequent elimination of a proton yields the final cyclopentenone product. The stability and reactivity of these cationic intermediates are heavily influenced by the substituents on the divinyl ketone framework. researchgate.net Computational studies have been employed to investigate the energy barriers and transition states of this cyclization, revealing that steric crowding in the pentadienyl cation intermediate can lower the activation barrier and facilitate the reaction even in the absence of electronically activating groups. nih.gov

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, typically mediated by a metal-carbonyl complex. wikipedia.org The widely accepted mechanism for the cobalt-mediated reaction begins with the formation of a dicobalt hexacarbonyl alkyne complex. wikipedia.org Coordination of the alkene is followed by the formation of a metallacyclopentene intermediate. wikipedia.org Migratory insertion of carbon monoxide into a metal-carbon bond and subsequent reductive elimination delivers the cyclopentenone product. wikipedia.org

A nickel-catalyzed [3+2] cycloaddition offers an alternative pathway. A proposed mechanism for the formation of 2,3-disubstituted cyclopentenones involves the oxidative cyclization of cyclopropanone (B1606653) and an alkyne to form an oxanickelacyclopentene intermediate. semanticscholar.org This is followed by β-carbon elimination and reductive elimination to yield the product. This pathway is significant as it can provide products with "reverse Pauson-Khand" regioselectivity. semanticscholar.org

The intramolecular aldol condensation is another fundamental route to cyclopentenones, starting from a 1,4-dicarbonyl compound. The mechanism involves the formation of an enolate intermediate upon treatment with a base (or an enol in the presence of acid). chemtube3d.com This nucleophilic enolate then attacks the second carbonyl group within the same molecule, leading to a five-membered ring. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated cyclopentenone. isca.me The reversibility of the initial steps means that the formation of the thermodynamically more stable five-membered ring is strongly favored over more strained ring systems.

Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 3 Methylcyclopent 2 En 1 One and Its Research Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within 2-Benzyl-3-methylcyclopent-2-en-1-one can be determined.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the protons. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.20 and 7.40 ppm, as a complex multiplet. The benzylic methylene (B1212753) protons (CH₂) would likely resonate as a singlet around δ 3.50 ppm. The protons on the cyclopentenone ring are anticipated in the aliphatic region, with the two methylene groups (at C4 and C5) appearing as distinct multiplets. The methyl group at C3 would present as a singlet at approximately δ 2.00 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon (C1) is the most deshielded, with an expected resonance around δ 200 ppm. The olefinic carbons (C2 and C3) would appear in the δ 140-170 ppm range. The carbons of the aromatic ring are expected between δ 125 and 140 ppm, while the benzylic CH₂ carbon would be found near δ 40 ppm. The aliphatic carbons of the cyclopentenone ring (C4 and C5) and the methyl carbon would resonate at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~200.0 |

| C2 | - | ~145.0 |

| C3 | - | ~165.0 |

| C4 (-CH₂-) | ~2.40 (m) | ~35.0 |

| C5 (-CH₂-) | ~2.60 (m) | ~30.0 |

| C3-CH₃ | ~2.00 (s) | ~18.0 |

| Benzylic CH₂ | ~3.50 (s) | ~40.0 |

| Aromatic C (ipso) | - | ~138.0 |

| Aromatic C (ortho) | ~7.30 (m) | ~129.0 |

| Aromatic C (meta) | ~7.35 (m) | ~128.5 |

| Aromatic C (para) | ~7.25 (m) | ~126.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on C4 and C5 of the cyclopentenone ring, confirming their adjacent relationship. It would also show correlations among the aromatic protons of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nist.gov It provides a direct link between the signals in the ¹H and ¹³C NMR spectra. For instance, the proton signal at ~3.50 ppm would show a cross-peak with the carbon signal at ~40 ppm, confirming the assignment of the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nist.gov This is particularly useful for connecting different parts of the molecule. Key HMBC correlations would include:

The benzylic protons showing a correlation to the olefinic carbons C2 and C3, as well as the ipso-carbon of the aromatic ring.

The methyl protons at C3 showing correlations to C2, C3, and C4.

The protons at C4 showing correlations to C3 and C5.

Vibrational Spectroscopy (Infrared, IR) in Elucidating Functional Groups and Molecular Structure

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. The most prominent peak would be the stretching vibration of the α,β-unsaturated ketone carbonyl group (C=O), which is expected to appear in the range of 1680-1715 cm⁻¹. The C=C double bond stretching of the cyclopentenone ring would give rise to a peak around 1620-1650 cm⁻¹. The aromatic C=C stretching vibrations of the benzyl group would be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations are also informative; aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and CH₃ groups) are found just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3030 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| α,β-Unsaturated Ketone C=O | Stretch | 1680 - 1715 |

| Alkene C=C | Stretch | 1620 - 1650 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₁₃H₁₄O), the calculated molecular weight is approximately 186.25 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass and thus the molecular formula.

Under electron impact (EI) ionization, the molecular ion peak (M⁺˙) at m/z 186 would be observed. The fragmentation pattern would be dictated by the stability of the resulting fragments. A very prominent fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic bond to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Another likely fragmentation is the loss of a methyl radical (CH₃˙) to give a fragment at m/z 171. Further fragmentation of the cyclopentenone ring could lead to the loss of carbon monoxide (CO), resulting in additional peaks.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 186 | [C₁₃H₁₄O]⁺˙ (Molecular Ion) |

| 171 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chiroptical Spectroscopy (e.g., Circular Dichroism, CD) for Absolute Configuration Determination in Related Compounds

While this compound itself is achiral, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are vital for determining the absolute configuration of chiral derivatives. If, for example, a substituent were introduced at the C4 or C5 position of the cyclopentenone ring, a chiral center would be created.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. For chiral cyclopentenones, the electronic transitions of the enone chromophore give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the stereocenter(s) by applying established empirical rules (such as the octant rule for ketones) or by comparing the experimental CD spectrum with that predicted by quantum chemical calculations. This makes CD spectroscopy an invaluable tool in the asymmetric synthesis and analysis of chiral cyclopentenone-based natural products and pharmaceuticals. acs.orgnih.gov

Reactivity and Advanced Chemical Transformations of 2 Benzyl 3 Methylcyclopent 2 En 1 One Analogues

Photochemical Reaction Pathways of Cyclopentenones

The photochemistry of cyclopentenones is a rich and extensively studied field, primarily characterized by cycloaddition reactions that provide efficient routes to complex polycyclic structures. These reactions are typically initiated by the absorption of ultraviolet light, which promotes the enone to an electronically excited state, leading to unique reactivity not observed under thermal conditions.

One of the most synthetically useful photochemical reactions of cyclopentenones is the [2+2] cycloaddition with alkenes to form cyclobutane (B1203170) rings. researchgate.net This transformation is valuable for building molecular complexity rapidly. Upon UV irradiation, cyclopentenone can dimerize or react with a different olefin. The reaction generally proceeds through the lowest triplet excited state of the enone. cdnsciencepub.comcdnsciencepub.com

In the absence of a different alkene, cyclopentenones undergo photodimerization. For instance, 3-methylcyclopent-2-en-one readily dimerizes upon irradiation. researchgate.net Depending on the substitution pattern and reaction conditions, a mixture of stereoisomers can be formed, typically classified by their regiochemistry as head-to-head (HH) or head-to-tail (HT) dimers. A structurally related compound, 2-benzyl-5-benzylidenecyclopentanone, yields a photodimer identified as 2,9-dibenzyl-6,12-diphenyl-dispiro[4.1.4.1]dodecan-1,8-dione upon UV irradiation. rsc.org The efficiency of these reactions can vary; the maximum quantum efficiency for the dimerization of the parent cyclopentenone is reported to be 36%. researchgate.net

The intermolecular [2+2] photocycloaddition between a cyclopentenone and an alkene is a powerful tool for constructing bicyclo[3.2.0]heptanone skeletons. These reactions are known to proceed via a triplet 1,4-diradical intermediate, and the stereochemical outcome is not always specific, meaning that the stereochemistry of the starting alkene is not always retained in the product. cdnsciencepub.comiupac.org

| Reactant | Reaction Type | Key Product(s) | Reference |

|---|---|---|---|

| Cyclopentenone | Photodimerization | Head-to-head and Head-to-tail dimers | researchgate.net |

| 3-Methylcyclopent-2-en-one | Photodimerization | Head-to-head and Head-to-tail dimers (anti- and syn-isomers) | researchgate.net |

| 2-Benzyl-5-benzylidenecyclopentanone | Photodimerization | 2,9-dibenzyl-6,12-diphenyl-dispiro[4.1.4.1]dodecan-1,8-dione | rsc.org |

The stereochemical outcome of photochemical reactions can be significantly influenced by performing them in constrained environments. Metal-Organic Frameworks (MOFs) are crystalline porous materials that can act as hosts to align guest molecules, thereby directing the course of a reaction. nih.govresearchgate.net This strategy has been successfully applied to the [2+2] photodimerization of cyclopentenones.

When 2-cyclopenten-1-one (B42074) and 2-methyl-2-cyclopenten-1-one (B72799) are irradiated within the channels of a specific porous MOF, the reaction proceeds in a highly diastereoselective fashion. researchgate.net The intermolecular contacts within the host framework pre-organize the enone guest molecules, facilitating a single reaction pathway. This single-crystal-to-single-crystal transformation yields exclusively the head-to-tail anti dimer, a level of selectivity that is difficult to achieve in solution-phase photochemistry. researchgate.net This demonstrates the power of host-guest chemistry to control reactivity and selectivity by restricting the conformational freedom of the reactants.

| Reaction Condition | Products | Selectivity | Reference |

|---|---|---|---|

| Solution Phase (e.g., toluene) | Mixture of head-to-head and head-to-tail dimers (syn and anti) | Low | researchgate.net |

| Within Porous MOF | Single head-to-tail anti dimer | High (diastereoselective) | researchgate.net |

The mechanism of enone photocycloaddition has been the subject of extensive investigation. It is widely accepted that upon absorption of light and efficient intersystem crossing, the enone triplet state is formed. iupac.org This triplet enone then interacts with the ground-state alkene to form a triplet 1,4-biradical intermediate. iupac.org

Mechanistic studies have been crucial in refining this model. Early theories involving a "triplet exciplex" were later revised based on measurements of the lifetimes of the reactive intermediates. scripps.edu It is now understood that the regiochemistry of the cycloaddition is largely determined by the relative stabilities of the possible 1,4-biradical intermediates and the dynamics of their subsequent reactions. iupac.orgscripps.edu For the reaction of cyclopentenone with substituted alkenes, the biradicals are formed by the bonding of both the α- and β-carbons of the enone to the alkene. iupac.org The final product distribution arises from the competition between two pathways for the biradical: cyclization to form the cyclobutane product and reversion to the starting materials. iupac.org This mechanistic understanding allows for better prediction of the outcomes of these synthetically important reactions.

| Concept/Intermediate | Description | Significance | Reference |

|---|---|---|---|

| Triplet Excited State | The reactive species formed after light absorption and intersystem crossing. | Initiates the reaction with the alkene. | iupac.org |

| 1,4-Biradical | A key intermediate formed by the bonding of the triplet enone to the alkene. | Its stability and subsequent reaction pathways (cyclization vs. reversion) determine the product outcome and regioselectivity. | iupac.orgscripps.edu |

| Diradical Lifetime | The duration for which the 1,4-biradical exists before reacting. | Governs the regioselectivity of the cycloaddition. | scripps.edu |

Electrophilic and Nucleophilic Functionalization of the Cyclopentenone Ring

Beyond photochemistry, the cyclopentenone ring is a hub for a variety of ground-state transformations. The electron-deficient double bond is susceptible to nucleophilic attack, while the α'-position (C5) to the carbonyl can be deprotonated to form an enolate, which is a powerful nucleophile.

The functionalization of the cyclopentenone core can be achieved at several positions. The most common reaction is the conjugate addition (or Michael addition) of nucleophiles to the β-carbon (C3) of the enone system. wikipedia.org This reaction is widely used to introduce alkyl and other functional groups at this position using reagents like organocuprates.

Alkylation can also be performed at the α'-position (C5). This involves the formation of an enolate by deprotonation with a strong base, followed by quenching with an alkyl halide or another electrophile. This allows for the introduction of substituents adjacent to the carbonyl group. Furthermore, the carbonyl group itself can be derivatized, for example, through reduction to an alcohol or conversion to an acetal, which can be useful for protecting the group or for further transformations. acs.org These derivatization methods are not only crucial for building molecular complexity but are also employed in strategies for the stereochemical resolution of chiral cyclopentenones. acs.org

| Position of Attack | Reaction Type | Typical Reagent | Result |

|---|---|---|---|

| β-Carbon (C3) | Nucleophilic Conjugate Addition (Michael Reaction) | Organocuprates (R₂CuLi) | Alkylation at C3 |

| α'-Carbon (C5) | Enolate Alkylation | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., R-X) | Alkylation at C5 |

| Carbonyl Carbon (C1) | Nucleophilic Addition | Organolithium (R-Li), Grignard (R-MgBr) | Formation of a tertiary alcohol |

| Carbonyl Carbon (C1) | Reduction | NaBH₄, LiAlH₄ | Formation of an allylic alcohol |

The synthesis of substituted cyclopentenones often relies on the transformation of other functional groups. A particularly important and widely used method is the oxidation of cyclic allylic alcohols. wikipedia.org This transformation directly installs the enone functionality and is a key step in many synthetic routes toward complex natural products containing the cyclopentenone motif.

A variety of oxidizing agents can accomplish this conversion. Classic reagents like manganese dioxide (MnO₂) are highly effective for oxidizing allylic alcohols without affecting other sensitive functional groups. Other chromium-based reagents (e.g., PCC, PDC) and methods based on transition-metal catalysis have also been developed. nih.gov For example, a manganese-catalyzed process using sulfones as carbene equivalents can proceed via a borrowing hydrogen strategy, where the allylic alcohol is temporarily oxidized to the enone, undergoes reaction, and is then reduced back, demonstrating the versatility of this functional group interconversion. nih.gov This synthetic approach is fundamental for accessing diversely substituted cyclopentenone analogues that can then undergo the advanced transformations described above.

| Reagent/System | Description | Selectivity |

|---|---|---|

| Manganese Dioxide (MnO₂) | A mild, heterogeneous oxidant. | Highly selective for allylic and benzylic alcohols. |

| Pyridinium Chlorochromate (PCC) | A chromium(VI) reagent. | Effective for primary and secondary alcohols; can be acidic. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent. | Mild conditions, broad functional group tolerance. |

| Swern Oxidation | Uses oxalyl chloride/DMSO and a hindered base. | Mild, avoids heavy metals, but requires low temperatures. |

Catalytic Reactions Involving Cyclopentenone Scaffolds

The cyclopentenone core is a versatile scaffold in organic synthesis, amenable to a wide array of catalytic transformations that allow for the construction of complex molecular architectures. The reactivity of the enone moiety can be effectively modulated by catalysts, enabling reactions that would otherwise be challenging. This section explores the application of Lewis acids and transition metals in catalyzing advanced chemical transformations on cyclopentenone analogues.

Lewis Acid-Catalyzed Transformations

Lewis acids play a crucial role in activating the cyclopentenone system, enhancing its electrophilicity and facilitating a variety of transformations. By coordinating to the carbonyl oxygen, a Lewis acid lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, making it more susceptible to nucleophilic attack. This activation strategy is fundamental to numerous synthetic methodologies.

A notable application of Lewis acid catalysis is in cascade reactions, where a single catalytic system promotes a sequence of bond-forming events. For instance, a combination of B(C₆F₅)₃ and Cu(OTf)₂ has been utilized in a one-pot protocol that combines an aza-Piancatelli rearrangement with a Conia-ene type reaction to produce complex cis-fused cyclopentenone-pyrrolidine scaffolds. rsc.org This sequential process highlights the ability of Lewis acids to orchestrate multiple transformations with high diastereoselectivity.

Furthermore, cooperative catalysis, where a Lewis acid works in conjunction with another catalyst, has emerged as a powerful strategy. The combination of an N-heterocyclic carbene (NHC) with a Lewis acid like Ti(OiPr)₄ enables the annulation of enals with β,γ-unsaturated α-ketoesters. nih.gov In this system, the Lewis acid activates the ketoester towards conjugate addition by the NHC-generated homoenolate equivalent. nih.gov This dual activation leads to the stereoselective formation of highly functionalized cyclopentanols, demonstrating a sophisticated approach to building complex carbocycles from simple precursors. nih.gov The facial selectivity of the reaction can be completely reversed by the choice of Lewis acid, presumably due to different coordination modes with the metal center. nih.gov

Diels-Alder reactions and other cycloadditions are also significantly influenced by Lewis acid catalysis. The use of β-diketiminate-supported aluminum complexes has been shown to catalyze the polymerization of cyclopentenone, a transformation that proceeds via a conjugate addition mechanism initiated by the formation of an aluminum-enolate species. rsc.orgnih.gov This represents a unique method for polymerizing a functionalized olefin, where the Lewis acid is essential for both the initiation and propagation steps. nih.govnih.gov

Below is a table summarizing a representative Lewis acid-catalyzed transformation applicable to cyclopentenone analogues.

| Reaction Type | Catalyst System | Reactants | Product Type | Key Features | Reference |

| Annulation | NHC / Ti(OiPr)₄ | Enals and β,γ-Unsaturated α-Ketoesters | Highly Substituted Cyclopentanols | Cooperative catalysis; high diastereo- and enantioselectivity; four contiguous stereocenters formed. | nih.gov |

| Sequential Rearrangement/Cyclization | B(C₆F₅)₃ / Cu(OTf)₂ | Furfuryl-derived amines and alkynes | cis-fused Cyclopentenone-pyrrolidines | One-pot, sequential aza-Piancatelli and Conia-ene reactions; good yields and diastereoselectivity. | rsc.org |

| [3+2] Cycloaddition | InBr₃ / EtAlCl₂ | Donor-Acceptor Cyclopropanes and Ketenes | Substituted Cyclopentanones | Dual Lewis acid system promotes diastereoselective cycloaddition. | researchgate.net |

Transition Metal-Mediated Cyclizations and Annulations

Transition metals offer a distinct set of tools for manipulating cyclopentenone scaffolds, primarily through their ability to participate in oxidative addition, reductive elimination, and migratory insertion processes. These metals can catalyze a diverse range of cyclizations and annulations, providing access to complex polycyclic systems.

One powerful strategy for constructing densely substituted cyclopentenones is through metallacycle-mediated annulation. nih.gov For example, treating unsaturated β-keto esters with a combination of Ti(OiPr)₄ and a Grignard reagent like c-C₅H₉MgCl can generate a titanium metallacyclopropene intermediate. nih.gov This intermediate undergoes intramolecular reactions, ultimately leading to the formation of a fully substituted cyclopentenone product after hydrolysis. nih.gov This process serves as a valuable alternative to other cyclization methods like the Pauson-Khand reaction. nih.gov

Transition metal catalysis is also central to cycloaddition reactions for building the cyclopentenone ring or adding to it. acs.org Formal cycloadditions involving the activation of inert C(sp³)-H bonds represent a highly atom-economical approach to building cyclic structures. nih.gov Although challenging, progress has been made in developing transition-metal systems, such as those based on palladium, cobalt, or iridium, that can direct the cyclization of acyclic precursors to form valuable saturated carbocycles and heterocycles. nih.gov

Furthermore, transition metals like palladium and rhodium are widely used in cyclization reactions. For instance, rhodium catalysts can promote [2+2+2] cycloadditions, while palladium is extensively used in cross-coupling and C-H activation strategies that can be applied to build or functionalize cyclopentenone-containing molecules. acs.org The complexation of the metal to the organic fragments polarizes and activates the substrates, often enabling transformations with high chemo- and stereoselectivity. acs.org The use of chiral ligands on the metal center is a key feature that allows for the development of enantioselective transformations. acs.org

The table below details a representative transition metal-mediated annulation for the synthesis of cyclopentenone cores.

| Reaction Type | Catalyst/Reagent System | Substrate Type | Product Type | Key Features | Reference |

| Metallacycle-Mediated Annulation | Ti(OiPr)₄ / c-C₅H₉MgCl | Unsaturated β-Keto Esters | Fully Substituted Cyclopentenones | Forms two C-C bonds in an annulation process; complementary to Pauson-Khand reactions. | nih.gov |

| Formal (4+1) Cycloaddition | Pd(II) Catalysis | Alkyl Amides and CO Surrogates | Succinimides | Involves C(sp³)-H activation; presence of a directing group is crucial. | nih.gov |

| [2+3] Cycloaddition | Rh₂(OAc)₄ | Diazocompounds (to form carbonyl ylides) and Cyclopropenes | Bicyclic Ethers | In situ generation of dipolar species; stereoselective formation of exo-adducts. | acs.org |

An in-depth examination of 2-Benzyl-3-methylcyclopent-2-en-1-one through the lens of theoretical and computational chemistry reveals the underlying principles governing its structure, reactivity, and potential chemical transformations. Computational methods provide powerful insights that complement experimental studies, offering a molecular-level understanding of this substituted cyclopentenone.

Applications in Advanced Organic Synthesis and Materials Science Research

2-Benzyl-3-methylcyclopent-2-en-1-one as a Synthetic Building Block for Complex Natural Products and Analogues

The cyclopentenone core, as found in this compound, is a fundamental building block in the total synthesis of numerous natural products. Cyclic and acyclic enones are recognized as powerful synthons due to the diverse functionalizations possible at the enone motif, including additions to the carbonyl, the olefin, or at the allylic and α-carbonyl positions. acs.org This reactivity makes the cyclopentenone scaffold an ideal starting point for creating the highly functionalized five-membered rings present in many natural compounds. acs.orgoregonstate.edu

The synthesis of nucleoside analogues, for instance, often employs cyclopentenone derivatives as key intermediates. semanticscholar.org Racemic and enantiomerically pure 4-oxocyclopent-2-en-1-yl acetates are valuable precursors for these syntheses, highlighting the importance of the core structure. semanticscholar.org The hydroxycyclopentenone moiety is a recurring feature in many bioactive products and is frequently the privileged starting compound for their total synthesis. semanticscholar.org By leveraging the inherent reactivity of the this compound structure, chemists can access complex molecular frameworks analogous to those found in nature.

Development of Novel Synthetic Methodologies Utilizing the Cyclopentenone Scaffold

The cyclopentenone scaffold is central to the development of new synthetic methods, offering a platform to explore and refine chemical transformations. The enone functionality allows for a variety of reactions, making it a testbed for novel catalytic processes and reaction pathways.

One key area of methodological development is the selective functionalization of the cyclopentenone ring. For example, research has focused on achieving selectivity in nucleophilic substitution reactions on cyclopentenone acetates. semanticscholar.org Depending on reaction conditions, it is possible to obtain mixtures of regioisomeric products, which has driven efforts to develop protocols that yield single, desired isomers. semanticscholar.org Such control is critical for efficient and predictable synthetic routes.

Another significant synthetic strategy involving the cyclopentenone framework is the aza-Piancatelli rearrangement, which transforms furfuryl alcohols into highly functionalized cyclopentenones. This reaction demonstrates the utility of leveraging rearrangement pathways to construct the cyclopentenone core itself, often with high levels of stereocontrol. The development of such methodologies expands the toolbox available to synthetic chemists for creating complex cyclopentane-containing molecules.

Table 1: Synthetic Methodologies Applicable to the Cyclopentenone Scaffold

| Methodology | Description | Potential Product Type from this compound |

| Michael Addition (1,4-Conjugate Addition) | Nucleophilic addition to the β-carbon of the enone system. | 3-substituted 2-benzyl-3-methylcyclopentan-1-one derivatives. |

| Nazarov Cyclization | An acid-catalyzed 4π-electrocyclic reaction of divinyl ketones to form cyclopentenones. researchgate.net | While used to form the ring, this principle can be applied in reverse or to analogous systems. |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. | Can be used to synthesize the core cyclopentenone ring with various substituents. |

| Nucleophilic Epoxidation | Reaction of the double bond with a nucleophilic oxidizing agent to form an epoxide. | 2-Benzyl-2,3-epoxy-3-methylcyclopentan-1-one. |

| Suzuki-Miyaura & Sonogashira Coupling | Palladium-catalyzed cross-coupling reactions to form C-C bonds at vinylic positions. acs.org | Functionalization at the C-2 or C-3 position if a suitable leaving group is present. |

Role in the Synthesis of Chiral and Optically Active Compounds

Chiral cyclopentenones are crucial intermediates in asymmetric synthesis, as the cyclopentenone ring is a feature of many important and highly functionalized chiral bioactive molecules, including prostaglandins (B1171923) and their derivatives. acs.org The synthesis of optically active compounds based on the this compound scaffold can be approached through several established strategies for generating chirality in cyclopentenone systems.

Key strategies for accessing enantiomerically pure cyclopentenones include:

Chemical and Enzymatic Resolution: Racemic mixtures of cyclopentenone precursors can be separated into their constituent enantiomers. Chemoenzymatic methods, for example, have been successfully applied to resolve racemic 4-hydroxycyclopentenone derivatives using lipase-catalyzed acylation, where the enzyme selectively acylates one enantiomer, allowing for separation. acs.org

Asymmetric Synthesis: This involves building the chiral cyclopentenone ring from achiral starting materials using chiral catalysts or auxiliaries. Organocatalyzed reactions and asymmetric versions of the Nazarov cyclization and Pauson-Khand reaction are powerful tools for this purpose. researchgate.net For instance, chiral auxiliaries like Evans' oxazolidinone have been used to control the stereochemistry of the Nazarov cyclization, yielding chiral cyclopentenone products. researchgate.net

Asymmetric Functionalization: An existing prochiral cyclopentenone can be functionalized asymmetrically. This includes substrate-controlled diastereoselective conjugate additions, where the stereochemistry of the starting material directs the approach of a reagent to create a new stereocenter with high selectivity. acs.org

These methods allow for the preparation of optically active derivatives of this compound, which can then serve as chiral building blocks for the synthesis of enantiomerically pure complex molecules.

Integration into Advanced Materials Architectures for Specific Chemical Functions (e.g., MOF-based systems)

The integration of specific organic molecules into advanced materials like Metal-Organic Frameworks (MOFs) is a burgeoning field of research aimed at creating materials with tailored functions. MOFs are crystalline, porous materials constructed from inorganic metal nodes and organic "linker" molecules. nih.gov While the direct use of this compound as a primary linker in traditional MOF synthesis is not typical—as linkers are usually polytopic carboxylates, azolates, or similar coordinating groups—its incorporation into such architectures is conceptually feasible through several advanced strategies.

Potential Integration Strategies:

Post-Synthetic Modification (PSM): A pre-assembled MOF containing reactive functional groups could be modified by reacting it with a derivative of this compound. For example, if a MOF linker contained a primary amine, it could potentially undergo a condensation reaction with the ketone of the cyclopentenone, anchoring the molecule within the MOF's pores.

Functionalized Linker Synthesis: The this compound molecule could be chemically modified to include appropriate coordinating groups, such as carboxylic acids or imidazoles. This new, functionalized molecule could then be used as a linker in a one-pot MOF synthesis, directly incorporating the cyclopentenone moiety into the framework's backbone. rsc.org

Encapsulation: The porous nature of MOFs allows for the physical encapsulation of guest molecules. This compound could be loaded into the pores of a stable MOF. This "ship-in-a-bottle" approach would allow the molecule to perform specific chemical functions, such as catalysis or sensing, while being confined within the ordered environment of the MOF.

The integration of a reactive scaffold like the cyclopentenone ring could impart novel catalytic or sensing properties to the resulting hybrid material. For example, the enone functionality could act as a dienophile in Diels-Alder reactions or as a Michael acceptor, creating a solid-state catalyst or a reactive site for capturing specific analytes. While still a developing area, the design of such functional, molecule-integrated materials represents a significant frontier in materials science. nih.govrsc.org

In Vitro Biological Activity and Mechanistic Investigations of 2 Benzyl 3 Methylcyclopent 2 En 1 One and Its Derivatives

In Vitro Cellular Activity Profiling and Antiproliferative Effects on Cancer Cell Lines

Derivatives of the cyclopentenone scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. While data specifically on 2-benzyl-3-methylcyclopent-2-en-1-one is limited, studies on structurally related compounds provide valuable insights into the potential of this chemical class.

One study investigated the antiproliferative activities of a series of 2-[2-(2-phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazoles. These compounds, which feature a substituted cyclopentene ring, were evaluated against C6 (rat brain tumor) and HeLa (human cervical carcinoma) cell lines. The most active compound against the C6 cell line was 2-{(1S,2S)-2-[(E)-2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole, which exhibited an IC50 value of 5.89 μM. researchgate.net In comparison, the standard chemotherapeutic agents cisplatin and 5-fluorouracil (5-FU) showed IC50 values of 14.46 μM and 76.74 μM, respectively, against the same cell line. researchgate.net

Against the HeLa cell line, the most potent derivative was 2-{(1S,2S)-2-[(E)-2-(2-methoxyphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole, with an IC50 value of 3.98 μM. researchgate.net This was significantly more potent than cisplatin (IC50 = 37.95 μM) and 5-FU (IC50 = 46.32 μM) in this cell line. researchgate.net

| Compound | Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|

| 2-{(1S,2S)-2-[(E)-2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole | C6 (Rat Brain Tumor) | 5.89 | Cisplatin | 14.46 |

| 2-{(1S,2S)-2-[(E)-2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole | C6 (Rat Brain Tumor) | 5.89 | 5-Fluorouracil | 76.74 |

| 2-{(1S,2S)-2-[(E)-2-(2-methoxyphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole | HeLa (Human Cervical Carcinoma) | 3.98 | Cisplatin | 37.95 |

| 2-{(1S,2S)-2-[(E)-2-(2-methoxyphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole | HeLa (Human Cervical Carcinoma) | 3.98 | 5-Fluorouracil | 46.32 |

Furthermore, a study on benzyl (B1604629) and phenethyl analogs of makaluvamines, which are not cyclopentenones but feature substituted benzyl groups, demonstrated pronounced antiproliferative effects on the MCF-7 breast cancer cell line. nih.gov The 4-chloro substituted benzyl analog showed an IC50 value of 1.8 μM, while the 4-methyl and 4-fluoro substituted analogs had IC50 values of 2.3 μM and 2.8 μM, respectively. nih.gov These findings suggest that the nature and position of substituents on the benzyl ring can significantly influence cytotoxic potency.

Enzyme Inhibition Studies and Characterization of Inhibitory Potency

The cyclopentenone ring is a known Michael acceptor and can interact with nucleophilic residues in enzyme active sites, leading to inhibition. Research into the enzyme inhibitory properties of this compound and its derivatives has focused on key signaling proteins involved in cancer and inflammation.

A study on 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives identified them as a novel class of inhibitors of tumor necrosis factor-α (TNF-α) production. nih.gov TNF-α is a pro-inflammatory cytokine implicated in cancer progression. The in vitro IC50 values of these compounds in rat and human peripheral blood mononuclear cells were in the sub-micromolar range, indicating potent inhibition of TNF-α production. nih.gov

| Compound Class | Target | System | Inhibitory Potency (IC50) |

|---|---|---|---|

| 3-Alkyl-2-aryl-2-cyclopenten-1-one oximes | TNF-α production | Rat and Human PBMCs | Sub-micromolar |

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding in Model Systems

The biological activity of cyclopentenone derivatives can be significantly modulated by the nature and position of substituents on the core ring and its appended functionalities. Structure-activity relationship (SAR) studies help to elucidate the key structural features required for potent and selective activity.

In the series of 2-[2-(2-phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazoles, the substitution on the phenylethenyl group was found to be a critical determinant of antiproliferative activity. researchgate.net As mentioned earlier, a 4-methyl substitution on the phenyl ring resulted in the highest activity against the C6 cell line, while a 2-methoxy substitution was optimal for activity against the HeLa cell line. researchgate.net This suggests that the electronic and steric properties of the substituent, as well as its position on the aromatic ring, play a crucial role in the differential activity against various cancer cell types.

Furthermore, studies on 3-alkyl-2-aryl-2-cyclopenten-1-one oximes in the context of TNF-α inhibition revealed that the nature of the alkyl and aryl groups influences the inhibitory potency. nih.gov Although specific details of the SAR were not fully elaborated in the available literature, the sub-micromolar activity of this class of compounds underscores the potential for optimizing activity through systematic structural modifications.

For the benzyl analogs of makaluvamines, it was observed that methoxy substitutions on the benzyl ring generally resulted in a slight loss of antiproliferative activity against the MCF-7 cell line. nih.gov This suggests that electron-donating groups may be less favorable for activity in this particular scaffold.

Investigations into Molecular Interactions and Proposed Mechanisms of Action

The precise molecular mechanisms by which this compound and its derivatives exert their biological effects are still under investigation. However, computational studies and mechanistic experiments with related compounds have provided some initial hypotheses.

Molecular docking studies were performed with the most active 2-[2-(2-phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazole derivatives to understand their interactions with potential biological targets. researchgate.net For the compound most active against HeLa cells, the target protein used for docking was identified by the PDB code 1M17. For the most active compound against C6 cells, the target protein was 1JQH. researchgate.net These studies aim to predict the binding mode and affinity of the compounds within the active sites of these proteins, providing a rationale for their observed biological activity.

The α,β-unsaturated ketone moiety in the cyclopentenone ring is a key feature that likely contributes to the mechanism of action. This electrophilic center can react with nucleophilic residues, such as cysteine thiols in proteins, via Michael addition. This covalent modification can lead to the inactivation of key enzymes or signaling proteins involved in cell proliferation and survival.

Further research is needed to identify the specific molecular targets of this compound and its derivatives and to fully elucidate the signaling pathways that are modulated by these compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Benzyl-3-methylcyclopent-2-en-1-one to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance cyclization efficiency, as seen in analogous cyclopentenone syntheses .

- Temperature control : Lower temperatures (e.g., 0–25°C) can reduce side reactions like over-alkylation.

- Solvent polarity : Polar aprotic solvents (e.g., THF or DMF) improve intermediate stability .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product from benzyl or methyl byproducts. Validate purity via HPLC or GC-MS, referencing NIST spectral libraries .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR : ¹H NMR can identify the benzyl proton environment (δ 7.2–7.4 ppm) and methyl groups (δ 1.8–2.1 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~200 ppm) .

- IR : The conjugated enone system shows strong C=O stretching (~1700 cm⁻¹) and C=C (~1600 cm⁻¹) bands .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 200.27 g/mol), with fragmentation patterns matching NIST databases .

Advanced Research Questions

Q. How can contradictory data on the enantioselective synthesis of this compound be resolved?

- Methodological Answer : Discrepancies in enantiomeric excess (ee) often arise from chiral catalyst selection or reaction conditions. To address this:

- Screening chiral ligands : Test phosphine-based ligands (e.g., BINAP) or organocatalysts, as demonstrated in similar cyclopentenone systems .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify optimal ee windows.

- Cross-validation : Compare results with independent methods like X-ray crystallography or circular dichroism (CD) to confirm absolute configuration .

Q. What computational approaches are effective in predicting the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.

- Molecular dynamics : Simulate transition states to assess steric effects from the benzyl group .

- Benchmarking : Validate computational results against experimental kinetic data, adjusting basis sets (e.g., B3LYP/6-31G*) for accuracy .

Q. How should researchers design experiments to assess the compound’s potential toxicity in biological systems?

- Methodological Answer :

- In vitro assays : Use human cell lines (e.g., HepG2) to measure IC₅₀ values for cytotoxicity. Include positive controls (e.g., benzoic acid derivatives) for comparison .

- Metabolic stability : Perform microsomal incubation studies (e.g., rat liver microsomes) to identify reactive metabolites via LC-MS/MS .

- QSAR modeling : Apply quantitative structure-activity relationship models to predict ecotoxicity, referencing frameworks from fragrance safety assessments .

Data Contradiction and Reproducibility

Q. What strategies can mitigate variability in reported reaction yields for this compound?

- Methodological Answer :

- Standardized protocols : Adopt strict inert atmosphere (N₂/Ar) and moisture-free conditions to minimize hydrolysis of intermediates .

- Interlaboratory studies : Collaborate with external labs to replicate synthesis, using shared reagents and equipment calibration standards.

- Data triangulation : Cross-reference results with multiple analytical techniques (e.g., NMR, HPLC, and elemental analysis) to confirm consistency .

Biological and Environmental Impact

Q. What methodologies are recommended for studying the environmental persistence of this compound?

- Methodological Answer :

- Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions, monitoring degradation via LC-UV/MS .

- Soil adsorption assays : Measure partition coefficients (Kd) using OECD Guideline 106 to assess mobility in different soil types .

- Ecotoxicity testing : Use Daphnia magna or algae models to determine LC₅₀/EC₅₀ values, following OECD 202/201 guidelines .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact, as recommended for similar enones .

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., benzaldehyde).

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.